Streptol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

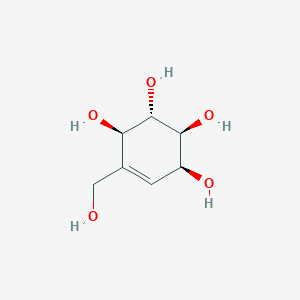

. It is structurally similar to valienamine and is characterized by its hydroxymethyl and cyclohexene groups. Streptol is a naturally occurring compound found in certain microbial organisms such as Streptomyces lincolnensis .

Métodos De Preparación

Streptol can be synthesized through various methods. One notable synthetic route involves the use of naturally abundant shikimic acid as the starting material. The process includes multiple steps to convert shikimic acid into valienol with high stereoselectivity . Industrial production methods often involve microbial fermentation, where specific strains of microorganisms are cultured to produce valienol as a secondary metabolite .

Análisis De Reacciones Químicas

Streptol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. One major product formed from the oxidation of valienol is valienone, while reduction reactions can yield valienamine .

Aplicaciones Científicas De Investigación

Synthesis of Streptol

This compound can be synthesized from naturally abundant (−)-shikimic acid through a series of chemical reactions. Recent studies have reported the total syntheses of both (+)-streptol and (−)-1-epi-streptol, highlighting their yields and stereoselectivity:

| Compound | Synthesis Steps | Overall Yield |

|---|---|---|

| (+)-Streptol | 14 | 29% |

| (−)-1-epi-Streptol | 12 | 36% |

The synthesis involves multiple steps, including esterification and regioselective chlorination, ultimately leading to the desired cyclitol compounds .

Plant Growth Regulation

One of the notable applications of this compound is its role as a plant growth inhibitor. Research indicates that glucosylated derivatives of this compound, such as (+)-streptol glucoside, exhibit significant plant growth inhibitory activity. This glucosylation appears to protect the host plant against the adverse effects of this compound, facilitating a symbiotic relationship with bacterial partners .

- Case Study : In the plant Psychotria kirkii, the presence of (+)-streptol glucoside was found to be ten-fold more concentrated than that of (+)-streptol itself, suggesting a protective mechanism against the compound's inhibitory effects on growth .

Antitumor Activity

This compound has also demonstrated antitumor properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including HeLa and MCF-7 cells. The compound's mechanism of action may involve inducing apoptosis in cancer cells or disrupting cellular signaling pathways critical for tumor growth .

Medicinal Applications

This compound's applications extend into medicinal chemistry, particularly in the context of infectious diseases caused by Streptococcus pyogenes. The compound is associated with streptococcal toxic shock syndrome, where rapid detection and treatment are crucial for patient survival. The use of this compound in therapeutic strategies aims to mitigate severe infections through immunoglobulin therapy and other supportive measures .

- Case Report : A patient with streptococcal toxic shock syndrome exhibited rapid deterioration requiring intensive care management. The successful administration of immunoglobulins alongside antibiotics highlighted the importance of timely intervention in managing severe infections associated with streptococcal species .

Mecanismo De Acción

The mechanism of action of valienol involves its interaction with specific molecular targets and pathways. For instance, valienol derivatives inhibit α-glucosidase by binding to the enzyme’s active site, thereby preventing the breakdown of carbohydrates into glucose . This inhibition helps in regulating blood sugar levels. Streptol also acts as an intermediate in the biosynthesis of other bioactive compounds, influencing various metabolic pathways .

Comparación Con Compuestos Similares

Streptol is similar to other C-7 cyclitol compounds such as valienamine and validamine. it is unique due to its specific structural features and biological activities. Valienamine, for example, is another C-7 cyclitol but differs in its functional groups and biological applications . Validamine, on the other hand, is a saturated aminocyclitol that plays a role in the biosynthesis of validamycin A .

Conclusion

This compound is a versatile compound with significant importance in various scientific fields. Its unique structure and biological activities make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Actividad Biológica

Streptol, a compound derived from the natural product family of cyclitols, has garnered attention in recent years due to its diverse biological activities. This article provides an overview of the biological activity of this compound, including its synthesis, mechanisms of action, and implications in various fields such as agriculture and medicine.

1. Synthesis of this compound

This compound can be synthesized through various methods, including total synthesis from naturally abundant precursors like shikimic acid. Recent studies have reported that both (+)-streptol and (−)-1-epi-streptol can be synthesized with overall yields of 29% and 36%, respectively, using a series of chemical reactions involving chiral building blocks .

This compound exhibits significant biological activity primarily through its effects on plant growth and development. Research has shown that (+)-streptol acts as a potent allelochemical, inhibiting root growth in seed plants. This inhibition occurs by disrupting cell wall organization during the transition of meristematic root cells to anisotropic elongation . The compound selectively targets specific proteins involved in cell wall biosynthesis, distinguishing it from other known inhibitors.

Table 1: Inhibitory Effects of this compound on Root Development

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| (+)-Streptol | 4.7 ± 1.1 | Root growth inhibition |

| (+)-Streptol-β-glucoside | 9.4 ± 1.1 | Root growth inhibition |

| (+)-Streptol-α-glucoside | 16.7 ± 1.2 | Root growth inhibition |

| (−)-Streptol | Not active | No significant bioactivity |

Case Study 1: Agricultural Applications

A study demonstrated that the application of (+)-streptol in agricultural settings significantly reduced the root growth of competitive weed species, thereby enhancing crop yield. The selective nature of its action suggests potential for use as a natural herbicide .

Case Study 2: Medical Implications

In medical research, this compound's analogs have been investigated for their antimicrobial properties. For instance, derivatives of this compound have shown promise in inhibiting bacterial growth in vitro, suggesting potential applications in treating infections caused by resistant strains .

4. Broader Implications

The biological activity of this compound extends beyond agriculture into medicinal chemistry. Its ability to inhibit specific pathways in plant and bacterial systems makes it a candidate for further investigation as a therapeutic agent against various pathogens.

5. Conclusion

This compound represents a fascinating compound with diverse biological activities stemming from its unique chemical structure and mechanisms of action. Ongoing research is likely to uncover additional applications and enhance our understanding of its role in both ecological and health-related contexts.

Propiedades

Número CAS |

111136-25-5 |

|---|---|

Fórmula molecular |

C7H12O5 |

Peso molecular |

176.17 g/mol |

Nombre IUPAC |

(1S,2S,3S,4R)-5-(hydroxymethyl)cyclohex-5-ene-1,2,3,4-tetrol |

InChI |

InChI=1S/C7H12O5/c8-2-3-1-4(9)6(11)7(12)5(3)10/h1,4-12H,2H2/t4-,5+,6-,7-/m0/s1 |

Clave InChI |

PJPGMULJEYSZBS-VZFHVOOUSA-N |

SMILES |

C1=C(C(C(C(C1O)O)O)O)CO |

SMILES isomérico |

C1=C([C@H]([C@@H]([C@H]([C@H]1O)O)O)O)CO |

SMILES canónico |

C1=C(C(C(C(C1O)O)O)O)CO |

Sinónimos |

C(7)-cyclitol valienamine valienol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.